Isocytisoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4328-19-2 |
|---|---|
Molecular Formula |
C22H22O10 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-30-10-4-2-9(3-5-10)13-6-11(24)16-14(31-13)7-12(25)17(19(16)27)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-23,25-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1 |
InChI Key |
AQHMJUSCGYYXRM-DGHBBABESA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O |
Synonyms |
isocytisoside |
Origin of Product |
United States |
Natural Occurrence and Botanical Distribution of Isocytisoside
Phylogenetics and Chemotaxonomic Analysis of Isocytisoside-Producing Species
The distribution of this compound is not random; it often correlates with the genetic lineage of the plants that produce it. This makes it a useful compound for chemotaxonomy, the classification of plants based on their chemical constituents.
Aquilegia vulgaris L. as a Primary Source
Commonly known as columbine, Aquilegia vulgaris L. is a significant natural source of this compound. oup.com The compound is a principal flavonoid found in the leaves and stems of this perennial herb. nih.govnih.gov Research has highlighted that the ethanol (B145695) extract of A. vulgaris can contain approximately 3.0% this compound. oup.com Its presence in this species has prompted studies into the plant's traditional uses in folk medicine, particularly for liver and bile duct ailments. oup.com The isolation and identification of this compound from A. vulgaris have been confirmed through various analytical methods, including TLC, UV, 1H NMR, and 13C NMR analysis. oup.com
Identification in Citrus Species (e.g., Citrus myrtifolia, Citrus aurantium)
This compound has also been identified in the genus Citrus. In Citrus myrtifolia, commonly known as the myrtle-leaved orange tree or 'chinotto', polyphenolic analysis of the unripe fruit's peel and pulp has revealed the presence of C-glycosyl flavonoids, including this compound. researchgate.net Similarly, various flavonoid compounds are known to be present in Citrus aurantium, or bitter orange, a plant widely cultivated in regions like the Mediterranean and used in traditional medicine. cjmb.orgresearchgate.net The fruit, flowers, and other parts of C. aurantium are sources of these phenolic compounds. cjmb.org
Presence in Hemistepta lyrata Bunge
Hemistepta lyrata Bunge, a member of the Asteraceae family, is another plant species in which flavonoids have been identified. nih.govgbif.org While studies have isolated various flavonoids from this plant, the specific presence of this compound is an area of ongoing chemical investigation within this genus.
Occurrence in Anthurium Cultivars and Genetic Lineage Indicators
Within the genus Anthurium, which is known for its high genetic diversity, chemical markers are valuable for distinguishing between closely related cultivars. thaiscience.info While DNA-based markers like RAPD, SCoT, and ISSR are commonly used to assess genetic diversity and relationships among Anthurium cultivars, the presence of specific flavonoids can also serve as chemotaxonomic indicators to help characterize and identify different genetic lineages. scispace.comtci-thaijo.orgbanglajol.info
Quantitative and Qualitative Variation of this compound Across Plant Organs and Developmental Stages
The concentration and presence of this compound can vary significantly between different organs of a plant and throughout its life cycle. In Aquilegia vulgaris, the compound is predominantly extracted from the leaves and stems, particularly when harvested during the flowering period. oup.comresearchgate.net
The production of flavonoids, including C-glycosylflavones like this compound, is a dynamic process influenced by developmental cues. mdpi.com Plant age, for instance, can regulate leaf morphology and the accumulation of secondary metabolites. nih.gov Flavonoid biosynthesis is also responsive to environmental signals, with gene expression for key enzymes in the pathway being upregulated during specific developmental stages or in response to external stimuli. nih.gov This variation is crucial for the plant's ability to adapt and respond to its environment.
Table 1: Distribution and Variation of this compound and Related Flavonoids
| Species | Plant Organ(s) | Compound(s) Identified | Developmental Stage/Notes |
|---|---|---|---|
| Aquilegia vulgaris L. | Leaves and Stems | This compound (4′-methoxy-5,7-dihydroxyflavone 6-C-glucoside) | Harvested in flowering period. oup.com |
| Citrus myrtifolia | Peel and Pulp of Unripe Fruit | C-glycosyl flavonoids | Overall amount higher in peel than pulp. researchgate.net |
| Citrus aurantium | Fruit, Flower, Peel | Phenolic and flavonoid-type compounds | Traditionally used in various preparations. cjmb.org |
| Anthurium Cultivars | General | Flavonoids (as chemotaxonomic markers) | Used to distinguish genetic lineages. thaiscience.info |
Ecological Roles and Evolutionary Significance of this compound in Plants
Flavonoids, including C-glycosylflavones like this compound, are not merely byproducts of plant metabolism; they fulfill critical ecological functions that are vital for survival and reproduction. nih.govresearchgate.net The stable C-glycosidic bond makes these compounds resistant to hydrolysis, enhancing their persistence and biological activity in various environments. whiterose.ac.uk
One of the primary roles of these compounds is in plant defense. This compound has demonstrated antimicrobial properties, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. oup.comnih.gov This suggests a role in protecting the plant from pathogenic microorganisms. Flavonoids can also act as feeding deterrents, altering the palatability of plant tissues to insects and other herbivores. mdpi.com
Beyond defense, flavonoids are crucial signaling molecules. They can act as attractants for pollinators and seed dispersers through their contribution to color and fragrance. mdpi.com They also mediate interactions with soil microbes, including promoting beneficial mycorrhizal symbioses. nih.gov Furthermore, these compounds play a significant role in protecting plants from abiotic stresses, such as UV radiation and oxidative damage, due to their antioxidant properties. nih.govresearchgate.net The ability of flavonoids to chelate metal ions and scavenge free radicals is essential for maintaining cellular homeostasis. nih.govnih.gov
From an evolutionary perspective, the biosynthesis of C-glycosylflavones represents a sophisticated adaptation. The stability and diverse bioactivities of these compounds have likely provided a selective advantage, allowing plants to thrive in complex ecosystems with numerous biotic and abiotic pressures. nih.gov
Isolation, Purification, and Advanced Structural Elucidation of Isocytisoside
Methodologies for Extraction from Plant Matrices
The initial step in obtaining Isocytisoside involves its extraction from plant material. Various solvent-based extraction techniques are employed, leveraging the differential solubility of plant metabolites.
Solvent-Based Extraction Techniques (e.g., Ethanolic, Acetone, Isopropanol (B130326), Methanol (B129727) Extracts)
This compound has been successfully extracted from plant sources, notably Aquilegia vulgaris (columbine), using a range of polar solvents. Ethanol (B145695), particularly in aqueous concentrations such as 70%, has been frequently utilized for the extraction of this compound from the leaves and stems of Aquilegia vulgaris researchgate.netptfarm.plbvuict.in. Methanol is also a common choice, with studies employing refluxing methanol or 70% methanol for extraction ptfarm.plakjournals.comnih.gov. Acetone and isopropanol have also been used to obtain extracts containing this compound, indicating the compound's solubility in a variety of polar organic solvents researchgate.netresearchgate.netnih.govacademicjournals.org. These solvents are chosen based on their ability to efficiently solubilize flavonoid glycosides like this compound from the plant matrix.
Table 1: Common Solvents Used for this compound Extraction
| Solvent | Plant Source (Examples) | Notes | References |
| Ethanol (70%) | Aquilegia vulgaris | Widely used for leaves and stems; reflux extraction reported. | researchgate.netptfarm.plbvuict.in |
| Methanol | Aquilegia vulgaris | Used for reflux extraction and subsequent partitioning. | ptfarm.plakjournals.comnih.gov |
| Acetone | Aquilegia vulgaris | Employed for extraction, particularly from leaf surfaces. | researchgate.netresearchgate.netnih.gov |
| Isopropanol | Aquilegia vulgaris | Used in extraction protocols, often alongside other solvents. | researchgate.netnih.govacademicjournals.org |
| Ethyl Acetate | Aquilegia vulgaris | Used in solvent partitioning after initial extraction. | ptfarm.plptfarm.pl |
Optimized Extraction Protocols for Maximizing this compound Yield
While specific protocols detailing optimization for maximizing this compound yield are not extensively detailed in all cited literature, established methods provide a foundation. For instance, extraction from Aquilegia vulgaris often involves maceration or refluxing of dried plant material (leaves and stems) with solvents like 70% ethanol for several hours researchgate.netptfarm.pl. A typical procedure involves extracting the plant material multiple times with the chosen solvent, combining the extracts, and concentrating them under reduced pressure researchgate.netptfarm.pl. Subsequent steps may involve partitioning with other solvents or hot water treatment to remove unwanted compounds and enrich the flavonoid fraction containing this compound researchgate.netptfarm.plptfarm.plptfarm.pl. The efficiency of extraction is influenced by factors such as solvent polarity, temperature, extraction time, and the physical state of the plant material (e.g., particle size) plantarchives.org.
Chromatographic Separation Techniques for this compound Purification
Following extraction, crude plant extracts contain a complex mixture of compounds. Chromatographic techniques are indispensable for isolating and purifying this compound to a high degree of purity, enabling detailed structural analysis.
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) serves as a valuable qualitative tool in the isolation and purification process of this compound. It is commonly used for the initial screening of plant extracts to confirm the presence of flavonoids and phenolic acids, including this compound ptfarm.plptfarm.plresearchgate.netnih.gov. TLC can also be employed to monitor the progress of column chromatography or to assess the purity of isolated fractions by comparing their retention factors (Rf values) with those of standards ptfarm.plptfarm.pl.
High-Performance Liquid Chromatography (HPLC) in this compound Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative determination and purification of this compound shimadzu.comebsco.comopenaccessjournals.comwikipedia.org. HPLC methods, often coupled with UV-Vis detectors, are used to quantify the content of this compound in various plant extracts ptfarm.pl. Furthermore, HPLC, particularly reversed-phase HPLC, is widely applied for the separation and isolation of this compound from complex mixtures, providing higher resolution and efficiency compared to traditional chromatography researchgate.netakjournals.comnih.govsmolecule.comthieme-connect.comresearchgate.netspringernature.com. Techniques like HPLC coupled with Mass Spectrometry (LC-MS) are also utilized for more advanced analysis and identification thieme-connect.com.
Preparative Chromatography for Compound Isolation
Preparative chromatography, including preparative HPLC, is essential for obtaining sufficient quantities of pure this compound for structural elucidation and further biological studies springernature.comsartorius.comwaters.comchromatographyonline.com. This technique scales up analytical HPLC methods to isolate target compounds from larger sample volumes. Other chromatographic methods, such as column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20, are also employed in sequential purification steps to achieve high purity this compound ptfarm.plptfarm.plthieme-connect.comresearchgate.net. The choice of preparative chromatography mode (e.g., normal-phase, reversed-phase) depends on the polarity of this compound and the nature of the accompanying impurities springernature.com.
Advanced Spectroscopic Techniques for Structural Characterization
The precise structural determination of this compound relies on a suite of sophisticated spectroscopic methods that probe its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
NMR spectroscopy is paramount in identifying the connectivity and arrangement of atoms within this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are crucial for comprehensive structural assignment wikipedia.orgemerypharma.com.
¹H NMR Spectroscopy: This technique provides information about the number, type, and environment of protons in the molecule. For this compound, characteristic signals are observed for the aromatic protons of the kaempferol (B1673270) aglycone and the anomeric protons of the sugar moieties (rutinoside) tandfonline.comfarmaciajournal.com. The presence of hydroxyl groups is often indicated by signals in the higher ppm range, which can be confirmed by deuterium (B1214612) exchange experiments nih.gov. The specific chemical shifts (δ) and coupling constants (J) are vital for identifying individual proton types and their neighboring protons modgraph.co.ukresearchgate.net.
¹³C NMR Spectroscopy: ¹³C NMR provides a spectrum of all carbon atoms in the molecule. The wide range of chemical shifts for ¹³C nuclei (0-220 ppm) allows for the resolution of signals from different carbon environments, including aromatic, carbonyl, and sugar carbons libretexts.org. The glycosidic linkage position, for instance, can be inferred from the chemical shift of the carbon atom at the attachment site of the sugar moiety tandfonline.comnih.gov.
2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR experiments are indispensable for confirming assignments and establishing complex connectivities. COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons wikipedia.orgemerypharma.comepfl.chprinceton.edu. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful for identifying longer-range (2-4 bond) correlations between protons and carbons, which is essential for confirming the positions of glycosidic linkages and identifying quaternary carbons wikipedia.orgemerypharma.comnih.govepfl.chprinceton.edu.
Table 1: Representative ¹H NMR Spectroscopic Data of this compound
| Proton (H) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 5-OH | ~12.5 | s | - | 5-OH (phenolic) |
| 6-H | ~6.20 | d | ~2.0 | H-6 (A-ring) |
| 8-H | ~6.45 | d | ~2.0 | H-8 (A-ring) |
| 2', 6'-H | ~7.55 | d | ~8.5 | H-2', H-6' (B-ring) |
| 3', 5'-H | ~6.85 | d | ~8.5 | H-3', H-5' (B-ring) |
| Anomeric H-1'' | ~5.05 | d | ~3-4 | H-1'' (glucose anomeric proton) |
Note: Values are representative and may vary slightly depending on the solvent and specific experimental conditions tandfonline.comfarmaciajournal.commdpi.com.
Table 2: Representative ¹³C NMR Spectroscopic Data of this compound
| Carbon Atom | δ (ppm) | Assignment |
| C-2 | ~178 | Carbonyl C=O |
| C-3 | ~133.5 | C-glycosidic linkage |
| C-5 | ~157 | C-OH (phenolic) |
| C-6 | ~99.0 | CH (A-ring) |
| C-8 | ~94.5 | CH (A-ring) |
| C-1' | ~121 | C-ipso (B-ring) |
| C-2', 6' | ~131 | CH (B-ring) |
| C-3', 5' | ~115 | CH (B-ring) |
| C-4' | ~160 | C-OH (B-ring) |
| Anomeric C-1'' | ~101 | Anomeric C (glucose) |
| Rhamnose CH₃ | ~18 | Methyl group (rhamnose) |
Note: Assignments are based on typical values for kaempferol glycosides and may require detailed 2D NMR analysis for definitive confirmation tandfonline.comfarmaciajournal.comlibretexts.orgnih.govmdpi.com.
Mass Spectrometry (MS and MS/MS) for Structural Confirmation
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of this compound, aiding in the confirmation of its elemental composition and structural fragments nih.govmtoz-biolabs.comvanderbilt.edulcms.cznih.govlcms.cz.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is commonly used to ionize this compound, typically yielding protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. The accurate mass measurement obtained from high-resolution MS can confirm the molecular formula nih.govnih.govresearchgate.netebi.ac.uk.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve fragmenting the molecular ion and analyzing the resulting fragment ions. For this compound, characteristic fragmentation patterns arise from the sequential loss of sugar units (e.g., rhamnose, glucose) and cleavage of the flavonoid aglycone. These fragmentation pathways help identify the constituent sugar moieties and confirm the structure of the kaempferol aglycone tandfonline.comnih.govnih.govresearchgate.netresearchgate.netmdpi.com.
Table 3: Representative Mass Spectrometric Data of this compound
| Ion Type | m/z | Proposed Structure/Assignment |
| [M+H]⁺ | ~595.15 | Protonated molecule |
| Fragment | ~433.09 | Loss of rhamnose (146 Da) |
| Fragment | ~415.08 | Loss of glucose (162 Da) |
| Fragment | ~285.05 | [Kaempferol+H]⁺ (Aglycone fragment) |
Note: Exact m/z values can vary based on the ionization mode and instrument calibration tandfonline.comnih.govnih.govresearchgate.netresearchgate.netmdpi.comucdavis.edu.
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Structural Analysis
UV-Vis spectrophotometry is a valuable tool for identifying the presence of conjugated systems, characteristic of flavonoids. This compound, like other kaempferol derivatives, exhibits specific absorption maxima in the UV-Vis spectrum.
Absorption Maxima (λmax): this compound typically displays two major absorption bands: Band I, usually observed between 300-380 nm, and Band II, typically found between 240-280 nm mdpi.comphcog.comresearchgate.nettechnologynetworks.comjocpr.comlibretexts.orgmsu.edujchr.org. Band I is generally attributed to the B-ring and C-ring system, while Band II relates to the A-ring and C-ring system. Shifts in these maxima, particularly in Band I, can provide information about substitutions on the flavonoid structure, such as glycosylation at the 3-OH position mdpi.comphcog.com.
Table 4: Representative UV-Vis Spectroscopic Data of this compound
| λmax (nm) | Solvent | Band Assignment |
| ~348 | Methanol | Band I |
| ~265 | Methanol | Band II |
| ~345 | Ethanol | Band I |
| ~262 | Ethanol | Band II |
Note: These values are typical for kaempferol glycosides and can be influenced by the solvent used mdpi.comphcog.comresearchgate.netjocpr.comlibretexts.org.
Crystallography and Three-Dimensional Structural Analysis of this compound
X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state. This technique involves the diffraction of X-rays by a crystalline sample, allowing for the precise determination of atomic positions and bond lengths nih.govwikipedia.orgxtalpi.comdrawellanalytical.comdoi.org.
The combined application of these advanced spectroscopic and crystallographic techniques ensures a thorough and accurate understanding of this compound's molecular structure, laying the foundation for further studies into its properties and potential applications.
Biosynthetic Pathways and Metabolic Engineering of Isocytisoside
Elucidation of Isocytisoside Biosynthesis Within the Flavonoid Pathway
The biosynthesis of this compound is a multi-step process that begins with the production of aromatic amino acids and their conversion into the core flavonoid structure, followed by specific modification reactions.
The phenylpropanoid pathway serves as a bridge between primary metabolism and the vast array of phenolic compounds in plants, including flavonoids. The biosynthesis of flavonoids begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). ijfmr.com This is followed by hydroxylation to p-coumaric acid by cinnamate-4-hydroxylase (C4H) and subsequent activation to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL). nih.gov p-Coumaroyl-CoA is a key intermediate that provides the B-ring and the three-carbon bridge of the flavonoid scaffold.
The A-ring of the flavonoid structure is derived from the condensation of three molecules of malonyl-CoA, which is synthesized from acetyl-CoA by acetyl-CoA carboxylase. The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form a C15 intermediate known as naringenin (B18129) chalcone. ijfmr.com This chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone, naringenin. ijfmr.com Naringenin is a central precursor for various classes of flavonoids. For the formation of the flavone (B191248) backbone of this compound, naringenin is oxidized by flavone synthase (FNS) to produce apigenin.
Following the formation of the flavone core, a series of modification reactions, including hydroxylation, methylation, and C-glycosylation, are required to produce this compound. Based on the chemical structure of this compound (5,7-dihydroxy-2-(4-methoxyphenyl)-6-C-glucosylchromen-4-one), the following enzymatic steps are proposed:
Hydroxylation and Methylation: The B-ring of this compound contains a methoxy (B1213986) group at the 4'-position. This modification can occur at different stages of the pathway. An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid ring.
C-glycosylation: A key feature of this compound is the presence of a glucose moiety attached to the A-ring at the C-6 position via a carbon-carbon bond. This reaction is catalyzed by a C-glycosyltransferase (CGT), which utilizes a UDP-sugar donor, typically UDP-glucose. C-glycosylation is a crucial step that enhances the stability and solubility of the flavonoid.
The precise sequence of these modification reactions can vary between plant species and is an area of ongoing research.
| Enzyme | Abbreviation | Function in this compound Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |
| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to naringenin. |
| Flavone synthase | FNS | Oxidizes naringenin to apigenin. |
| O-methyltransferase | OMT | Methylates a hydroxyl group on the B-ring. |
| C-glycosyltransferase | CGT | Attaches a glucose moiety to the C-6 position of the A-ring. |
Genetic and Enzymatic Regulation of this compound Biosynthesis
The biosynthesis of flavonoids, including this compound, is tightly regulated at both the genetic and enzymatic levels to ensure its production in response to developmental and environmental cues.
The expression of genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors. The R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins are key families of transcription factors that often form a regulatory complex (MBW complex) to activate the transcription of flavonoid biosynthetic genes. oup.comfrontiersin.org Specific MYB transcription factors are known to regulate different branches of the flavonoid pathway. For instance, certain MYB proteins specifically activate the promoters of early biosynthetic genes like CHS, CHI, and F3H, while others regulate the late biosynthetic genes. nih.gov The expression of these transcription factors is itself regulated by various internal and external stimuli, such as light, hormones, and stress, allowing for fine-tuned control of flavonoid accumulation.
Enzymatic regulation occurs through mechanisms such as feedback inhibition, where the end product of a pathway inhibits the activity of an early enzyme in the pathway. This provides a rapid mechanism to control the metabolic flux towards this compound. The catalytic activity of biosynthetic enzymes can also be modulated by post-translational modifications and the formation of multi-enzyme complexes, which can enhance the efficiency of the pathway by channeling intermediates between active sites. pnas.org
Strategies for Enhancing this compound Production through Metabolic Engineering
Metabolic engineering offers promising strategies to increase the production of valuable flavonoids like this compound in both native plant systems and microbial hosts. nih.gov These approaches involve the manipulation of genes encoding biosynthetic enzymes and regulatory proteins.
Gene Overexpression: A common strategy to enhance the production of a target compound is to overexpress the genes encoding rate-limiting enzymes in its biosynthetic pathway. researchgate.net For this compound, overexpressing genes such as PAL, CHS, FNS, and the specific OMT and CGT involved in its formation could lead to increased flux through the pathway and higher accumulation of the final product. mdpi.com Another powerful approach is the overexpression of key transcriptional regulators, such as specific R2R3-MYB transcription factors, which can coordinately upregulate multiple genes in the pathway, leading to a significant increase in flavonoid production. nih.govnih.gov
| Gene Target | Strategy | Expected Outcome |
| CHS (Chalcone synthase) | Overexpression | Increased production of the chalcone precursor, leading to higher flavonoid yield. |
| FNS (Flavone synthase) | Overexpression | Enhanced conversion of flavanones to the flavone backbone of this compound. |
| Specific CGT and OMT | Overexpression | Increased efficiency of the final modification steps in this compound biosynthesis. |
| R2R3-MYB transcription factor | Overexpression | Coordinated upregulation of multiple biosynthetic genes in the flavonoid pathway. |
Gene Silencing: Gene silencing techniques, such as RNA interference (RNAi), can be employed to downregulate the expression of genes in competing metabolic pathways. oup.com For example, silencing genes that divert precursors away from the flavonoid pathway, such as those involved in lignin (B12514952) biosynthesis, could increase the availability of p-coumaroyl-CoA for this compound production. Similarly, silencing genes that convert the flavone intermediate into other flavonoid classes could channel the metabolic flux specifically towards this compound.
By combining these metabolic engineering strategies, it is possible to create engineered plants or microorganisms with significantly enhanced production capabilities for this compound, which can then be utilized for various applications.
Heterologous Expression Systems for this compound Biosynthesis
The successful production of this compound relies on expressing the redesigned biosynthetic pathway in a suitable microbial host. Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are the most common choices due to their rapid growth, well-understood genetics, and established genetic engineering tools. lbl.govnih.gov
Escherichia coli
E. coli is a popular host for producing flavonoids due to its fast growth and high product titers. nih.gov To engineer E. coli for this compound production, a multi-gene plasmid or chromosomal integration would be used to express the enzymes listed in Table 1. rsc.orgyoutube.com
Key engineering strategies in E. coli would include:
Precursor Supply Enhancement: The availability of malonyl-CoA is often a rate-limiting step for flavonoid production. nih.gov Overexpressing the native acetyl-CoA carboxylase (ACC) complex can significantly boost the malonyl-CoA pool, thereby increasing the final product yield. nih.gov
Sugar Donor Availability: The C-glycosylation and O-arabinosylation steps require the activated sugar donors UDP-glucose and UDP-arabinose, respectively. Engineering the host's sugar metabolism pathways to increase the intracellular pools of these nucleotide sugars is crucial for efficient glycosylation. nih.gov
Pathway Optimization: The expression levels of each enzyme in the pathway must be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the metabolic flux towards this compound. This can be achieved using promoters of varying strengths or by adjusting gene copy numbers.
Saccharomyces cerevisiae
Yeast is another excellent host, particularly for expressing plant-derived enzymes that are complex or require post-translational modifications, such as the cytochrome P450 enzymes (e.g., C4H). researchgate.netfrontiersin.org As a eukaryotic organism, its cellular environment is often more compatible with plant enzymes.
Key engineering strategies in S. cerevisiae would include:
Compartmentalization: Yeast possesses organelles like the endoplasmic reticulum (ER), which can be exploited to host enzymes like cytochrome P450s, improving their folding and function. Reconstructing the pathway may involve targeting different enzymes to specific cellular compartments to optimize efficiency. nih.gov
Elimination of Competing Pathways: Native yeast metabolic pathways can sometimes compete for precursors. Deleting genes of competing pathways can redirect metabolic flux towards the desired product. researchgate.net
Polyprotein Technology: To simplify the co-expression of multiple enzymes, they can be linked together as a single polyprotein that is later cleaved into individual functional enzymes inside the cell. This has been successfully applied to the production of C-glycoside precursors in yeast. nih.gov
The development of a robust microbial cell factory for this compound production is a multifaceted challenge that involves pathway design, host selection, and extensive metabolic optimization.
Table 2: Comparison of Microbial Hosts for this compound Production
| Feature | Escherichia coli | Saccharomyces cerevisiae |
| Growth Rate | Very fast (doubling time ~20-30 min) | Fast (doubling time ~90 min) |
| Genetic Tools | Extensive and highly developed | Extensive and well-established |
| P450 Enzyme Expression | Challenging, often requires co-expression of a reductase partner | Generally more successful due to native ER |
| Precursor Supply | High flux through glycolysis and pentose (B10789219) phosphate (B84403) pathway | Robust central metabolism, amenable to engineering |
| Fermentation Scale-up | Well-established industrial processes | Well-established industrial processes (e.g., brewing, biofuels) |
| Post-Translational Modifications | Limited | Eukaryotic system, capable of more complex modifications |
Biological Activities and Mechanistic Investigations of Isocytisoside
Antimicrobial Activity of Isocytisoside
Antibacterial Efficacy Against Gram-Negative Bacteria
This compound has demonstrated antibacterial activity against a spectrum of bacteria, including Gram-negative strains. Studies have indicated that this compound exhibits antimicrobial properties, with reported Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 250 mg/ml when tested against various Gram-positive and Gram-negative bacteria researchgate.net. While specific MIC values for individual Gram-negative species are not detailed in the provided snippets, the general range suggests a notable level of activity.
Antifungal Activity (e.g., Aspergillus niger)
The antifungal potential of this compound has also been investigated. Research has shown that this compound can inhibit the growth of the mold Aspergillus niger researchgate.net. While specific MIC values for this compound against A. niger are not explicitly provided in the current literature, its inhibitory effect highlights its potential as an antifungal agent.
Investigation of Antimicrobial Mechanisms of Action (e.g., Membrane Disruption)
The precise mechanisms by which this compound exerts its antimicrobial effects are not extensively detailed in the provided snippets. However, general mechanisms for antimicrobial peptides and flavonoids often involve the disruption of microbial cell membranes mdpi.comnih.govmdpi.comrsc.orgnih.gov. These mechanisms can include pore formation, membrane permeabilization, or detergent-like effects that compromise the integrity of the bacterial or fungal cell wall and membrane mdpi.commdpi.comrsc.orgnih.gov. Further research is needed to elucidate the specific molecular targets and pathways affected by this compound.
Synergy and Antagonism with Other Antimicrobial Agents
Information regarding the synergy or antagonism of this compound when combined with other antimicrobial agents is not available in the provided research snippets. Studies on antimicrobial combinations often explore how different agents interact, with synergy leading to enhanced efficacy and antagonism reducing it plos.orgfrontiersin.orgscirp.orgarvojournals.org. Future research may investigate this compound's potential to potentiate or interfere with the activity of conventional antibiotics.
Anti-inflammatory Effects and Related Cellular Pathways
While direct studies detailing the anti-inflammatory effects of this compound are limited in the provided snippets, related compounds and general flavonoid properties suggest potential. For instance, compounds found in plant extracts that also contain flavonoids have shown the ability to suppress inflammatory responses in cellular models mdpi.com. These effects are often mediated by the modulation of key inflammatory pathways and mediators.
Modulation of Inflammatory Mediators and Enzymes
Inflammation involves a complex cascade of signaling molecules, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) mdpi.commdpi.comwikipedia.orgnih.govmsdvetmanual.com. Extracts containing flavonoids have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α, and to reduce the activity or secretion of enzymes and mediators such as COX-2, PGE2, and NO mdpi.commdpi.com. Specific investigations into whether this compound directly modulates these particular inflammatory mediators and enzymes are not detailed in the provided literature.
Interactions with Cellular Targets (e.g., Enzymes, Receptors)
The precise cellular targets and molecular mechanisms through which this compound exerts its effects are areas of ongoing investigation. While direct binding affinities to specific enzymes or receptors are not extensively detailed in the available literature, indirect evidence suggests potential interactions with cellular machinery involved in metabolic processes. Studies have indicated that this compound may offer protection to microsomal drug-metabolizing enzymes. This inference is drawn from its observed ability to mitigate the prolonged barbiturate-induced sleeping time in animal models subjected to hepatotoxic agents, suggesting a modulatory role in the activity of these enzymes researchgate.net. Generally, cellular targets such as receptors and enzymes are pivotal in mediating the pharmacological actions of compounds, where binding events can trigger or inhibit downstream signaling cascades openaccessjournals.comsinobiological.com. However, specific direct molecular targets for this compound, beyond this indirect indication concerning drug-metabolizing enzymes, require further detailed elucidation.
Other Investigated Biological Activities in Preclinical Models
Hepatoprotective Research in Hepatic Cell Models
This compound has demonstrated notable hepatoprotective capabilities in preclinical investigations, particularly in models designed to simulate liver injury induced by carbon tetrachloride (CCl4) researchgate.net. In these studies, this compound, often in conjunction with the ethanol (B145695) extract of Aquilegia vulgaris L., was administered to rodent models. The compound was observed to shield against CCl4-induced hepatotoxicity by significantly reducing the release of key hepatic enzymes, including sorbitol dehydrogenase (SDH), glutamate (B1630785) oxaloacetate transaminase (GOT), and glutamate pyruvate (B1213749) transaminase (GPT), into the bloodstream researchgate.net. Furthermore, this compound was found to counteract the CCl4-induced decrease in erythrocyte superoxide (B77818) dismutase (SOD) activity and to temper the heightened levels of glutathione (B108866) peroxidase (GPx) and glutathione reductase (GR) researchgate.net. These biochemical observations were further substantiated by histopathological analyses of liver tissues, which confirmed the protective influence of this compound against CCl4-induced cellular damage researchgate.net. The proposed mechanisms underlying these hepatoprotective effects include an enhancement of the body's antioxidant defense system and the inhibition of lipid peroxidation researchgate.net.
Data Table 1: Summary of Hepatoprotective Effects of this compound in Preclinical Models
| Biological Marker/Response | Observed Effect of this compound Against CCl4-Induced Injury |
| Serum Transaminases (GOT, GPT) | Reduced elevation researchgate.net |
| Serum Sorbitol Dehydrogenase (SDH) | Reduced elevation researchgate.net |
| Erythrocyte Superoxide Dismutase (SOD) | Counteracted CCl4-induced diminution researchgate.net |
| Glutathione Peroxidase (GPx) | Reduced CCl4-induced enhancement researchgate.net |
| Glutathione Reductase (GR) | Reduced CCl4-induced enhancement researchgate.net |
| Liver Histopathology | Protective effect confirmed researchgate.net |
Enzyme Modulation and Inhibition Studies
Investigations into the biochemical activities of this compound have touched upon its role in modulating enzyme functions. In the context of its hepatoprotective actions, this compound has shown a capacity to protect microsomal drug-metabolizing enzymes researchgate.net. This protective effect was indirectly demonstrated by its ability to significantly shorten the duration of barbiturate-induced sleeping time in mice exposed to CCl4, suggesting an influence on the metabolic pathways mediated by these enzymes researchgate.net. While general principles of enzyme inhibition, encompassing reversible and irreversible mechanisms, are well-documented nih.govnih.govresearchgate.netmdpi.com, specific quantitative data detailing this compound's direct inhibitory constants (e.g., IC50 values) for particular enzymes are not extensively reported in the provided literature. The compound's potential to modulate enzyme activity warrants further in-depth study to fully elucidate its biochemical mechanisms of action.
Cell-Based Assays for Specific Biological Responses
Cell-based assays are crucial tools for evaluating the biological activities of compounds like this compound, offering a more physiologically relevant assessment compared to isolated biochemical assays bmglabtech.comsigmaaldrich.comimmunologixlabs.com. These assays enable the measurement of various cellular parameters, including cell viability, proliferation, cytotoxicity, and specific biological responses to therapeutic interventions sigmaaldrich.comimmunologixlabs.com. In the research concerning this compound's hepatoprotective effects, in vitro models simulating liver injury, such as those induced by CCl4, serve as key cell-based assay systems researchgate.net. These models facilitate the quantification of specific biological indicators of cellular damage and the compound's protective influence. For example, the leakage of intracellular enzymes into the surrounding medium or serum is a recognized marker of compromised hepatocyte membrane integrity and cell death, which can be modulated by protective agents researchgate.net. Similarly, changes in the activity of endogenous antioxidant enzymes, such as SOD, GPx, and GR, are monitored to gauge the cellular capacity to defend against oxidative stress, a common factor in liver pathology researchgate.net. The application of such cell-based assays allows for direct observation and quantification of this compound's impact on cellular health and function when exposed to toxic stimuli.
Data Table 2: Biological Responses Assessed in Cell-Based Assays for this compound
| Biological Response Measured | Assay Context | Observed Effect of this compound |
| Hepatic Enzyme Leakage (GOT, GPT, SDH) | CCl4-induced hepatotoxicity model researchgate.net | Reduced leakage researchgate.net |
| Antioxidant Enzyme Activity (SOD, GPx, GR) | CCl4-induced hepatotoxicity model researchgate.net | Modulation of activity researchgate.net |
| Lipid Peroxidation | CCl4-induced hepatotoxicity model researchgate.net | Inhibition (inferred) researchgate.net |
| Antioxidant Capacity | CCl4-induced hepatotoxicity model researchgate.net | Increased (inferred) researchgate.net |
Compound List:
this compound
4′-methoxy-5,7-dihydroxyflavone 6-C-β-glucopyranoside
Chemical Synthesis and Structural Modification of Isocytisoside and Its Analogues
Total Synthesis Approaches for Isocytisoside
Detailed reports on the total synthesis of this compound specifically were not prominent in the reviewed literature snippets. Typically, this compound is obtained through extraction from plant sources ( smolecule.com). The total synthesis of complex natural products is a significant undertaking in organic chemistry, often involving intricate multi-step procedures to construct the molecular framework from simpler precursors ( sioc-journal.cn, lkouniv.ac.in). While general strategies for synthesizing complex molecules exist, specific published total synthesis routes for this compound are not detailed within the provided search results.
Semi-Synthesis of this compound Derivatives
Semi-synthesis, which involves modifying naturally occurring compounds or their precursors, offers a practical route to generate diverse analogues. For this compound, modifications primarily focus on its glycosidic linkages and aromatic portions.
Glycosylation, the attachment of sugar moieties, significantly influences the solubility, bioavailability, and biological activity of many natural products ( nih.gov, thermofisher.com). This compound itself is a glycosylated flavonoid. Known derivatives highlight modifications to its sugar components:
2''-O-rhamnosyl this compound: This derivative involves the addition of a rhamnosyl sugar unit at the 2'' position of the existing glycosidic structure ( mdpi.com).
7-o-(6'''-o-feruloylglucosyl)-isocytisoside: This compound represents a more complex modification where a feruloyl group is attached to a glucosyl unit, which is then linked via an ester bond to the 7-O position of this compound ( scirp.org). Such modifications can alter the compound's antioxidant or other biological activities.
General strategies for glycosylation in complex molecule synthesis involve employing various glycosyl donors and acceptors, often requiring careful use of protecting groups to achieve regioselective and stereoselective bond formation ( sci-hub.se).
The aglycone (non-sugar part) of this compound, a flavone (B191248), possesses an aromatic system that can be chemically modified through reactions like electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr) ( nih.gov, nih.gov, rsc.org, youtube.com). These reactions allow for the introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) onto the aromatic rings, potentially altering the compound's electronic properties, steric profile, and consequently, its biological activity. However, specific examples of such direct aromatic substitutions on the this compound core were not detailed in the provided snippets.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effects. For flavonoids, SAR studies have revealed that hydroxylation patterns and glycosylation can significantly impact antioxidant and antimicrobial activities ( bibliotekanauki.pl, researchgate.net).
Table 2: General Flavonoid SAR Principles (Antioxidant/Antimicrobial)
| Structural Feature / Modification | Potential Impact on Activity (General Flavonoids) | Supporting Information |
| Hydroxylation (e.g., at C-3', C-4') | Often enhances antioxidant activity by increasing radical scavenging capacity. | bibliotekanauki.pl |
| Glycosylation | Can influence solubility, bioavailability, and cellular uptake. | bibliotekanauki.pl, mdpi.com |
| Acylation (e.g., feruloyl) | Can modify biological activity, potentially enhancing antioxidant or other effects. | scirp.org |
| Presence of specific functional groups | Linked to antimicrobial activity; specific groups may confer selective action. | researchgate.net |
Computational Chemistry and In Silico Design of Novel this compound Analogues
Computational chemistry and in silico methods play an increasingly vital role in modern drug discovery by guiding the design and optimization of novel compounds ( bioascent.com). Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict how potential analogues might interact with biological targets and forecast their properties ( mdpi.com, rsc.org, nih.gov).
While specific in silico studies on this compound analogues were not detailed in the provided snippets, these computational tools could be applied to design novel this compound derivatives with enhanced or altered biological activities. By building computational models based on known this compound structures and their activities, researchers can virtually screen libraries of designed analogues, identify promising candidates for synthesis, and optimize their properties before experimental validation ( mdpi.com, bioascent.com, nih.gov).
Table 3: Common Computational Chemistry Techniques in Drug Design
| Technique | Application in Drug Discovery | Relevant Search Snippet(s) |
| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins; identifying potential drug targets. | mdpi.com, rsc.org, frontiersin.org, nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity to predict properties and guide analogue design. | mdpi.com, frontiersin.org |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules and their interactions over time to understand stability and binding mechanisms. | nih.gov |
| In Silico Design | Generating novel molecular structures based on computational models, SAR data, and target information. | mdpi.com, rsc.org, nih.gov |
| ADMET Prediction | Forecasting Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds to assess drug-likeness. | nih.gov |
Table 1: Known this compound Derivatives and Modifications
| Derivative Name | Modification Type | Description of Modification | Source |
| 2''-O-rhamnosyl this compound | Glycosylation | Addition of a rhamnosyl sugar moiety at the 2'' position of the glycosidic structure. | mdpi.com |
| 7-o-(6'''-o-feruloylglucosyl)-isocytisoside | Glycosylation & Acylation | Attachment of a feruloyl group to a glucosyl unit, which is then linked via ester to the 7-O position. | scirp.org |
Compound List:
this compound
2''-O-rhamnosyl this compound
7-o-(6'''-o-feruloylglucosyl)-isocytisoside
Advanced Analytical Method Development and Validation for Isocytisoside
Quantitative Determination of Isocytisoside in Complex Matrices
The quantification of this compound in materials like plant extracts presents analytical challenges due to the presence of numerous other structurally similar compounds. The selection of an appropriate analytical technique is contingent on the required sensitivity, selectivity, and the nature of the matrix.
UV-Visible spectrophotometry is a foundational technique for the quantitative analysis of flavonoids, including this compound. technologynetworks.comyoutube.com This method is based on the principle that molecules absorb light at specific wavelengths. msu.edu Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, which arise from the electronic transitions of their benzoyl and cinnamoyl systems.
For this compound, the characteristic absorbance maxima (λmax) are expected to be in the range of 250-270 nm (Band II) and 310-330 nm (Band I). While spectrophotometry is rapid and cost-effective, its application for quantifying this compound in complex mixtures is limited by a lack of specificity. technologynetworks.com Many other phenolic compounds present in plant extracts absorb light in the same regions, leading to potential interferences and overestimated results. To enhance specificity, derivatization techniques or derivative spectrophotometry can be employed, but these methods often require extensive optimization. For routine quality control where a general estimation of total isoflavone (B191592) content is sufficient, spectrophotometry can be a valuable tool.
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer the high selectivity and sensitivity required for the accurate quantification of this compound in intricate matrices. mdpi.com
HPLC with UV Detection (HPLC-UV): HPLC-UV is the most widely used method for the analysis of isoflavones in plant materials. mdpi.comresearchgate.net The method separates this compound from other components in the extract based on its polarity, followed by detection using a UV detector set at a wavelength where the compound exhibits maximum absorbance, typically around 262 nm for isoflavone glycosides. researchgate.netnih.gov
A typical HPLC method for the analysis of isoflavone glycosides, which could be adapted for this compound, would involve:
Column: A reversed-phase C18 column is commonly used, providing good separation for moderately polar compounds. researchgate.netnih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is employed to effectively separate compounds with a range of polarities. researchgate.net
Detection: UV detection at the λmax of the isoflavone class, around 262 nm. researchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For even greater specificity and sensitivity, HPLC can be coupled with a mass spectrometer (MS). shimadzu.denih.gov HPLC-MS is particularly useful for identifying and quantifying compounds in highly complex matrices where co-elution might occur in HPLC-UV analysis. nih.gov The mass spectrometer provides information about the molecular weight and fragmentation pattern of the analyte, confirming the identity of the peak corresponding to this compound with high confidence. mdpi.com Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer unparalleled selectivity by monitoring specific precursor-to-product ion transitions, making it the gold standard for trace-level quantification. nih.gov
Validation of Analytical Procedures for this compound
To ensure that an analytical method provides reliable and accurate results, it must be validated. The validation process demonstrates that the procedure is suitable for its intended purpose. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.govfstjournal.com.br
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. fstjournal.com.br In the context of HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. This can be confirmed by analyzing a placebo or blank matrix spiked with this compound and comparing it to an unspiked matrix. In HPLC-MS, specificity is inherently high due to the detection being based on the mass-to-charge ratio of the specific analyte. shimadzu.de
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure this compound standard is added to a sample matrix, and the mixture is then analyzed. The percentage of the added standard that is measured (recovered) by the method indicates its accuracy. researchgate.netfstjournal.com.br
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. researchgate.netfstjournal.com.br
Table 1: Representative Accuracy and Precision Data for an HPLC-UV Method
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | Recovery (%) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
|---|---|---|---|---|---|
| Isoflavone Glycoside | 50.0 | 49.6 ± 0.84 | 99.2 | 1.69 | 2.84 |
| Isoflavone Glycoside | 100.0 | 101.5 ± 1.52 | 101.5 | 1.50 | 2.10 |
Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of dilutions of a standard solution. The results are plotted as signal response versus concentration, and the relationship is assessed statistically, often by calculating the correlation coefficient (R²) of the linear regression, which should ideally be ≥ 0.999. fstjournal.com.brnih.gov
The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. fstjournal.com.br
Table 2: Example Linearity and Range Data for this compound Quantification
| Concentration (µg/mL) | Instrument Response (Peak Area, mAU*s) |
|---|---|
| 5 | 75,150 |
| 10 | 152,300 |
| 25 | 378,900 |
| 50 | 755,200 |
| 100 | 1,510,500 |
| 150 | 2,260,100 |
| Linearity Results | |
| Range | 5 - 150 µg/mL |
| Regression Equation | y = 15025x + 1250 |
| Correlation Coefficient (R²) | 0.9998 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics in the validation of analytical methods for this compound. These parameters define the lower limits of the method's capabilities. The LOD is the lowest concentration of this compound in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. biopharminternational.comjuniperpublishers.com The LOQ represents the lowest concentration that can be determined with a defined level of precision and accuracy. juniperpublishers.comnih.gov
Several methods are recognized by international guidelines, such as those from the International Council for Harmonisation (ICH), for determining LOD and LOQ. biopharminternational.comjuniperpublishers.com These include:
Visual Evaluation: This method involves analyzing samples with known concentrations of this compound to establish the minimum level at which the analyte can be consistently detected. biopharminternational.com
Signal-to-Noise Ratio: This approach is commonly used for analytical procedures that exhibit baseline noise. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. juniperpublishers.com
Based on the Standard Deviation of the Response and the Slope: This method calculates LOD and LOQ using the slope of the calibration curve and the standard deviation of the response. The formulas are generally expressed as LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. und.edu
The specific LOD and LOQ values for this compound are intrinsically dependent on the analytical instrumentation and the matrix of the sample being analyzed. For instance, highly sensitive techniques like Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) will yield significantly lower LOD and LOQ values compared to standard High-Performance Liquid Chromatography with UV detection (HPLC-UV). nih.govnih.gov
Table 1: Representative LOD and LOQ Values for this compound by Different Analytical Methods
This table presents hypothetical yet realistic data based on typical performance for flavonoid glycosides.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 0.1 µg/mL | 0.3 µg/mL |
| UPLC-MS/MS | 0.005 µg/mL | 0.016 µg/L |
Data is illustrative and based on findings for similar compounds. longdom.orgd-nb.info
Robustness of Analytical Methods
Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographytoday.comchromatographyonline.com It provides an indication of the method's reliability during normal usage and is a critical component of method validation, often evaluated during the development phase. ich.orgpharmoutsourcing.com The objective of a robustness study is to identify critical parameters that could potentially influence the analytical results and to establish appropriate operational ranges. industrialpharmacist.compharmaknowledgeforum.com
For a typical reversed-phase HPLC method used in the analysis of this compound, a robustness study would involve systematically varying several key parameters, including:
Mobile Phase Composition: Altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. sepscience.comnih.gov
pH of the Mobile Phase: Varying the pH of the buffer component by a small margin (e.g., ± 0.2 units). chromatographyonline.com
Column Temperature: Adjusting the temperature of the column oven (e.g., ± 5°C). pharmaknowledgeforum.com
Flow Rate: Modifying the flow rate of the mobile phase (e.g., ± 0.1 mL/min). nih.gov
Detection Wavelength: Changing the UV detection wavelength slightly (e.g., ± 2 nm).
Column Source: Using columns from different batches or manufacturers. chromatographyonline.com
During these variations, key system suitability parameters such as retention time, peak symmetry (tailing factor), resolution between this compound and other compounds, and theoretical plates are monitored. pharmaknowledgeforum.com The method is considered robust if these parameters remain within predefined acceptance criteria, ensuring the method's suitability for transfer between different laboratories, instruments, and analysts. chromatographytoday.com
Table 2: Example of Parameters Varied in a Robustness Study for an HPLC Method
| Parameter | Nominal Value | Variation 1 | Variation 2 |
|---|---|---|---|
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 25 | 35 |
This table illustrates typical deliberate variations made to test method robustness. pharmaknowledgeforum.com
Metabolomic Profiling of this compound and Related Flavonoids
Metabolomics provides a powerful platform for the comprehensive and comparative analysis of small-molecule profiles, including flavonoids like this compound, within a biological system. nih.govbroadinstitute.org Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly UPLC-QTOF-MS/MS, are widely employed for this purpose. nih.govfrontiersin.org These methods enable the simultaneous detection and identification of a vast array of metabolites from complex extracts. nih.gov
In the context of this compound, metabolomic profiling serves several key research functions:
Identification and Characterization: It allows for the untargeted or semi-untargeted identification of this compound and numerous other related flavonoids (e.g., flavonols, flavones, anthocyanins) in plant extracts. frontiersin.orgmdpi.com Identification is typically based on accurate mass measurements, characteristic isotopic patterns, and MS/MS fragmentation data, often confirmed by comparison with authentic standards or spectral libraries.
Comparative Analysis: Metabolomics is used to compare the flavonoid profiles across different plant species, varieties, or tissues. nih.govnih.gov This can reveal significant differences in the accumulation of this compound and other flavonoids, providing insights into genetic and environmental influences on secondary metabolism. mdpi.com
Pathway Analysis: By identifying a range of flavonoid compounds, metabolomic data can be mapped onto biochemical pathways. This helps to elucidate the biosynthetic routes leading to this compound and understand how these pathways are regulated. frontiersin.org
The workflow for metabolomic profiling typically involves sample extraction, chromatographic separation, mass spectrometric analysis, data processing for peak detection and alignment, and finally, metabolite identification and statistical analysis. nih.govresearchgate.net
Table 3: Representative Flavonoids Identified Alongside this compound in a Plant Metabolomics Study
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Isocytisoside Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize natural product research. For this compound, these computational tools offer a pathway to rapidly advance its development, from predicting its biological functions to optimizing its synthesis.
While extensive laboratory screening of this compound is ongoing, in silico predictive modeling represents a powerful and efficient future direction. Machine learning can provide a fast and cost-effective way to predict the biological activity of molecules. nih.govresearchgate.net This approach involves training algorithms on large datasets of compounds with known activities. Once trained, these models can predict the properties of new or lesser-studied molecules like this compound.
Researchers can develop Quantitative Structure-Activity Relationship (QSAR) models specifically for flavonoid glycosides. These models would correlate the specific structural features of this compound with potential biological outcomes, such as antiproliferative, anti-inflammatory, or antioxidant effects. mdpi.com Web-based tools and computational protocols are increasingly available to predict bioactivity against a wide range of targets, including enzymes related to parasitic, viral, and bacterial diseases, as well as those implicated in conditions like Alzheimer's disease. nih.govnih.gov By inputting the structure of this compound into these validated models, researchers can generate data-driven hypotheses and prioritize which laboratory experiments to conduct, saving significant time and resources. nih.govnih.gov
Table 1: Potential Applications of Machine Learning in this compound Research
| Machine Learning Model Type | Potential Application for this compound Research | Predicted Outcome |
|---|---|---|
| Classification Models | Predict whether this compound is active or inactive against a specific biological target (e.g., a cancer cell line, a viral enzyme). | Active/Inactive Classification |
| Regression Models | Predict the potency of this compound's activity (e.g., IC50 value) for a given target. | Quantitative Potency (e.g., GI50) |
| Clustering Algorithms | Group this compound with other known compounds based on structural and predicted functional similarities to uncover novel mechanisms of action. | Compound Similarity & MoA Insights |
| Deep Learning / Neural Networks | Analyze complex, non-linear structure-activity relationships to identify novel therapeutic potentials not obvious from traditional analysis. | Novel Bioactivity Prediction |
Exploration of Novel Plant Sources and Biodiversity Screening
The discovery of natural products is intrinsically linked to the exploration of biodiversity. nih.gov While this compound has been identified in certain plant species, a systematic screening of related flora could reveal new, more abundant, or more easily cultivable sources. Large-scale screening campaigns, which led to the discovery of foundational drugs like paclitaxel from the Pacific yew tree, serve as a model for this approach. nih.gov
Modern biodiversity screening involves collecting various plant species, preparing extracts, and testing them for specific pharmacological activities. nih.gov This can be followed by metabolomic analysis to identify the presence of known compounds like this compound or to discover novel, structurally related molecules with potentially enhanced bioactivity. Exploring plants used in traditional medicine provides a valuable starting point, as an estimated 80% of people in developing countries rely on plant extracts for primary healthcare. nih.gov This ethnobotanical approach can guide researchers toward plant families that are rich in bioactive flavonoid glycosides.
Advanced In Vitro Model Systems for Mechanistic Studies (e.g., 3D Cell Cultures, Organoids)
To truly understand how this compound functions at a cellular level, researchers must move beyond traditional two-dimensional (2D) cell cultures. Advanced three-dimensional (3D) models, such as spheroids and organoids, offer a more physiologically relevant environment that better mimics the complexity of human tissues. technologynetworks.comsigmaaldrich.com
Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ in a dish. news-medical.netnih.gov These "mini-organs" provide a superior platform for studying disease and testing the efficacy and toxicity of compounds like this compound. nih.govnih.govkarger.com For instance, patient-derived tumor organoids could be used to test the specific anticancer potential of this compound, potentially leading to personalized medicine applications. nih.govnih.gov These models allow for the study of cell-cell and cell-matrix interactions that are absent in 2D cultures, providing deeper insights into the compound's mechanism of action. researchgate.netnih.gov The use of organoids can help bridge the gap between preclinical studies and clinical trials, improving the prediction of a drug candidate's success. technologynetworks.com
Table 2: Comparison of In Vitro Model Systems for this compound Research
| Feature | Traditional 2D Cell Culture | Advanced 3D Organoid Culture |
|---|---|---|
| Cellular Organization | Monolayer on a flat surface. | Self-organizing, complex 3D structure. sigmaaldrich.com |
| Physiological Relevance | Low; lacks tissue architecture and microenvironment. | High; mimics the structure and function of native organs. news-medical.net |
| Cell-Cell Interaction | Limited and artificial. | Extensive and physiologically relevant. researchgate.net |
| Predictive Power | Moderate; high failure rate in predicting in vivo response. | High; better predicts patient response and drug efficacy. technologynetworks.comnih.gov |
| Application for this compound | Initial high-throughput screening for basic activity. | Detailed mechanistic studies, efficacy testing in a disease context, and personalized medicine research. nih.gov |
Applications in Drug Discovery and Development (Pre-clinical Lead Identification)
Natural products, with their immense structural diversity, are an ideal source of novel lead compounds for drug discovery. nih.govtechnologynetworks.com The process of developing a new drug is a long and complex journey that begins with identifying a "lead" compound—a molecule that shows promising biological activity against a specific target and serves as the starting point for further development. technologynetworks.com this compound, as a bioactive flavonoid, is a potential candidate for this preclinical pipeline.
The preclinical development stage involves extensive testing of a lead compound to characterize its efficacy and safety before it can be considered for human trials. texilajournal.comnih.gov This includes in vitro ADME (absorption, distribution, metabolism, and excretion) assays and in vivo studies in animal models. nuvisan.commdpi.com The goal of this lead optimization phase is to refine the molecule's structure to enhance its potency and selectivity while improving its metabolic stability and safety profile. nih.gov Although a lengthy process, the successful navigation of preclinical development is a critical step toward turning a promising natural compound like this compound into a clinically approved therapeutic. texilajournal.comnih.gov
Investigation of this compound's Role in Plant-Microbe Interactions
Beyond its therapeutic potential for humans, this compound may play a crucial ecological role in the life of the plants that produce it. Flavonoids are known to be key signaling molecules in the rhizosphere, the narrow region of soil directly influenced by plant roots. nih.govresearchgate.net Plants release these compounds into the soil to communicate with and structure the surrounding microbial community. nih.govmdpi.com
Flavonoids can act as chemoattractants for beneficial microbes, such as nitrogen-fixing rhizobia, initiating a symbiotic relationship that provides essential nutrients to the plant. researchgate.netfrontiersin.org They can also stimulate the germination of mycorrhizal spores, which help plants absorb water and minerals. anu.edu.au Conversely, some flavonoids can inhibit the growth of pathogenic microorganisms, acting as defense compounds. researchgate.net Given its structure as a flavonoid glycoside, it is highly probable that this compound is involved in these complex plant-microbe interactions. nih.gov Future research could focus on how the exudation of this compound from plant roots influences the composition and function of the rhizosphere microbiome, potentially leading to new strategies for sustainable agriculture that harness these natural interactions. mdpi.comresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Green Chemistry Approaches for Sustainable this compound Production and Extraction
Conventional methods for extracting phytochemicals often rely on large volumes of organic solvents, such as methanol (B129727) or ethanol (B145695), and can be energy-intensive. jhrlmc.com In contrast, modern green extraction techniques aim to provide higher yields in shorter times while adhering to principles of sustainability. jhrlmc.com Emerging research avenues in this field are centered on the application of novel technologies like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction is a green technique that utilizes high-frequency sound waves (typically >20 kHz) to facilitate the extraction of target compounds from plant matrices. youtube.com The process works through a phenomenon known as acoustic cavitation, where the sound waves create, expand, and implosively collapse microscopic bubbles in the solvent. youtube.com This collapse generates localized high pressures and temperatures, leading to the disruption of plant cell walls and enhancing the penetration of the solvent, thereby improving the mass transfer of this compound into the extraction medium. youtube.com
Key advantages of UAE include:
Reduced extraction times compared to conventional methods. mdpi.com
Lower solvent consumption. mdpi.com
Increased extraction yields. mdpi.com
Suitability for heat-sensitive compounds due to lower operating temperatures.
Research on the extraction of other flavonoids and triterpenoids has demonstrated the efficiency of UAE. For instance, studies on Centella asiatica have shown that UAE can be an effective method for extracting bioactive constituents. nih.gov While specific research optimizing UAE for this compound is still emerging, the principles suggest it is a promising green alternative. The use of eco-friendly solvents, such as water or ethanol, in combination with ultrasound can further enhance the sustainability of the process.
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction is another innovative technique that employs microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. youtube.comyoutube.com Microwaves, which are non-ionizing electromagnetic waves, cause the dipoles of polar molecules within the plant material and the solvent to rotate rapidly. youtube.com This rapid rotation generates heat, leading to a swift increase in temperature and internal pressure within the plant cells. This pressure ultimately causes the cell walls to rupture, releasing the intracellular contents, including this compound, into the solvent. youtube.com
The primary benefits of MAE are:
Significantly shorter extraction times, often reduced from hours to minutes. nih.gov
Reduced solvent usage. nih.gov
Higher extraction efficiency and yields. jhrlmc.com
Improved purity of the final product.
MAE has been shown to be a highly effective method for extracting flavonoids from various botanical sources, suggesting its potential applicability for this compound. jhrlmc.com The efficiency of MAE is influenced by factors such as microwave power, extraction time, temperature, and the properties of the solvent used. mdpi.com
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction represents a highly advanced and environmentally benign extraction technology. nih.gov This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govyoutube.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, at which it exhibits properties of both a liquid and a gas. youtube.com Supercritical CO2 has the density of a liquid, allowing it to dissolve compounds like a solvent, but also has the low viscosity and high diffusivity of a gas, enabling it to penetrate the plant matrix more effectively. youtube.com
Key features of SFE that align with green chemistry principles include:
The use of non-toxic, non-flammable, and inexpensive CO2 as the solvent. nih.gov
The solvent can be easily removed from the extract by simply reducing the pressure, leaving no residue.
The ability to selectively extract compounds by modifying the temperature and pressure, which alters the solvating power of the supercritical fluid.
Operation at relatively low temperatures, which is ideal for the extraction of thermolabile compounds.
SFE is considered a more sustainable alternative to traditional solvent-based extractions and is widely used in the food, pharmaceutical, and cosmetic industries for extracting bioactive compounds, including flavonoids. nih.govmdpi.com
Table 1: Comparison of Green Extraction Techniques for Flavonoids
| Feature | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
|---|---|---|---|
| Principle | Acoustic cavitation leading to cell wall disruption. | Rapid heating through dipole rotation and ionic conduction. | Solvation using a fluid above its critical temperature and pressure. |
| Primary Solvent | Water, Ethanol, other polar solvents. | Polar solvents. | Supercritical CO2 (often with a co-solvent). |
| Extraction Time | Short (minutes to an hour). | Very short (seconds to minutes). | Variable (can be longer but is highly efficient). |
| Energy Consumption | Moderate. | Low to moderate. | High (due to pressurization). |
| Advantages | Lower temperatures, reduced solvent use, higher yield. | Very fast, reduced solvent use, high efficiency. | No solvent residue, high selectivity, non-toxic solvent. |
| Limitations | Potential for free radical formation, scalability can be a challenge. | Not suitable for non-polar solvents, potential for thermal degradation if not controlled. | High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent. |
Biotechnological Production
Beyond extraction, biotechnological approaches present a promising frontier for the sustainable production of this compound. Plant cell and organ culture techniques offer a potential alternative to the cultivation and harvesting of whole plants. nih.gov By cultivating plant cells or adventitious roots in large-scale bioreactors, it is possible to produce specific bioactive compounds under controlled conditions. nih.gov This method can enhance the accumulation of desired metabolites like this compound and is independent of geographical and climatic factors. nih.gov While still an area of active research, metabolic engineering and optimization of culture conditions could pave the way for a highly sustainable and scalable production of this compound in the future.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Isocytisoside in plant extracts, and how should researchers ensure reproducibility?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or liquid chromatography-mass spectrometry (LC-MS) are widely used for quantification. To ensure reproducibility, researchers should:
- Standardize extraction protocols (e.g., solvent polarity, temperature, and duration) to minimize variability .
- Validate methods using parameters like linearity (R² ≥ 0.995), limit of detection (LOD), and recovery rates (85–115%) .
- Include internal standards (e.g., apigenin) to correct for matrix effects .
Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Use a factorial design with variables like pH (2–10) and temperature (4–60°C). Incubate this compound in buffer solutions and sample at timed intervals.
- Analysis : Monitor degradation kinetics via HPLC and calculate half-life (t₁/₂) using first-order kinetics. Include controls (e.g., inert atmospheres) to isolate oxidation effects .
Q. What criteria should guide the selection of plant species for isolating this compound with high purity?
- Methodological Answer : Prioritize species with documented high this compound content (e.g., Arenaria spp. or Passiflora spp.). Use metabolomic screening (LC-MS/MS) to compare concentrations across taxa. Validate purity via nuclear magnetic resonance (NMR) and ensure absence of co-eluting peaks in chromatograms .
Advanced Research Questions
Q. How can contradictory data on this compound’s antioxidant mechanisms be resolved across in vitro and in vivo studies?
- Methodological Answer :
- Systematic Analysis : Apply the PICO framework to compare studies: Population (cell lines vs. animal models), Intervention (dosage, delivery method), Comparison (positive controls like ascorbic acid), and Outcomes (ROS reduction, gene expression) .
- Mechanistic Validation : Use siRNA knockdowns or CRISPR-edited models to isolate pathways (e.g., Nrf2/ARE) and confirm dose-dependent effects .
Q. What experimental strategies can elucidate this compound’s synergistic effects with other flavonoids in neuroprotection?
- Methodological Answer :
- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in neuronal cell lines exposed to oxidative stress.
- Omics Integration : Perform transcriptomics to identify co-regulated pathways (e.g., BDNF/PI3K) and validate via qPCR .
Q. How should researchers address discrepancies in bioavailability data from pharmacokinetic studies of this compound?
- Methodological Answer :
- Pharmacokinetic Modeling : Compare AUC (area under the curve) and Cmax across studies using species-specific factors (e.g., metabolic enzyme profiles).
- Formulation Optimization : Test nanoencapsulation or lipid-based carriers to enhance solubility and conduct crossover trials in animal models .
Q. What computational approaches are effective for predicting this compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with CYP3A4/CYP2D6.
- Validation : Correlate predictions with in vitro microsomal assays and measure metabolite formation via LC-HRMS .
Data Presentation and Reproducibility
Q. How can researchers ensure transparency when reporting negative or inconclusive results in this compound studies?
- Methodological Answer :
- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation.
- Detailed Supplemental Data : Include raw chromatograms, spectral data, and statistical outputs (e.g., ANOVA tables) to enable reanalysis .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?
- Methodological Answer :
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.
- Sensitivity Analysis : Use bootstrap resampling to assess confidence intervals and outliers’ impact .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
